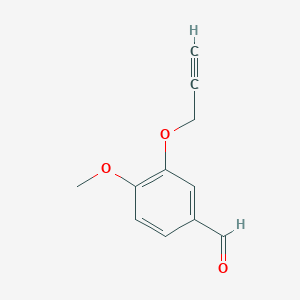

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-3-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7-8H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMUMRVGOIQZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376893 | |

| Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145654-01-9 | |

| Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde CAS number 145654-01-9

Abstract

This guide provides a comprehensive technical overview of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde (CAS No. 145654-01-9), a versatile bifunctional molecule of significant interest in drug discovery, medicinal chemistry, and materials science. Possessing both a reactive aldehyde handle and a terminal alkyne, this compound serves as a critical building block for complex molecular architectures. This document details its chemical and physical properties, provides a robust, field-tested synthesis protocol from isovanillin, explores its primary applications in "click" chemistry and bioconjugation, and outlines essential safety and handling procedures. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction and Core Compound Analysis

This compound is a substituted benzaldehyde derivative featuring two key functional groups: an aldehyde and a propargyl ether (a terminal alkyne). This unique combination makes it an invaluable scaffold in synthetic chemistry.[1]

-

The Aldehyde Group: Serves as a versatile synthetic handle for forming imines, Schiff bases, or for undergoing further oxidation or reduction.[2] It is a common entry point for constructing complex heterocyclic systems or for linking the molecule to other substrates.

-

The Propargyl Group (Terminal Alkyne): This moiety is the cornerstone of its utility in modern medicinal chemistry. It is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[3] This reaction allows for the efficient and highly specific covalent ligation of the benzaldehyde core to molecules bearing an azide group, such as proteins, peptides, nucleic acids, or other small-molecule probes.[4]

The synergy of these two groups allows for a modular and strategic approach to synthesizing complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or advanced chemical probes.[1][5] The benzaldehyde can be used to attach a pharmacophore targeting a specific protein, while the alkyne remains available for "clicking" on a fluorescent dye, an affinity tag, or another bioactive component.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its effective use in experimental design, including reaction setup, purification, and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 145654-01-9 | [6][7][8] |

| Molecular Formula | C₁₁H₁₀O₃ | [6][7] |

| Molecular Weight | 190.2 g/mol | [7] |

| Appearance | Solid (form varies, often crystalline needles or powder) | [9] |

| Melting Point | 76-77°C | [6] |

| Purity | Typically ≥95% - 99% (commercially available) | [6] |

| LogP | 1.51970 | [6] |

| PSA (Polar Surface Area) | 35.53 Ų | [6] |

Note: Spectroscopic data (NMR, IR, MS) should be acquired on a lot-specific basis as per the Certificate of Analysis provided by the supplier.[7]

Synthesis Protocol: O-Propargylation of Isovanillin

The most direct and widely adopted synthesis route for this compound is the Williamson ether synthesis, specifically the O-propargylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This protocol is adapted from established procedures for similar phenolic alkylations.[10][11][12]

Underlying Principles (Causality)

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of isovanillin by a weak base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired propargyl ether linkage.

-

Choice of Base (K₂CO₃): Potassium carbonate is a moderately weak, inexpensive, and easily removable base. It is sufficiently strong to deprotonate the acidic phenol (pKa ≈ 7.4) but not strong enough to cause unwanted side reactions, such as self-condensation of the aldehyde.

-

Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic starting materials. Its boiling point (56°C) allows for the reaction to be conducted at a moderate reflux temperature, promoting a reasonable reaction rate without causing degradation. It is also relatively easy to remove under reduced pressure during work-up.

-

Reaction Control: The reaction is run under a nitrogen atmosphere to prevent oxidation of the aldehyde. Progress is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting isovanillin.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a stirred suspension of isovanillin (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetone in a round-bottom flask, add propargyl bromide (3-bromopropyne, 1.2 eq) dropwise at room temperature under a nitrogen atmosphere.[10]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 3-5 hours.[10] Monitor the reaction's progress by TLC, observing the disappearance of the isovanillin spot.

-

Work-up (Aqueous): After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solids with fresh acetone.[10] Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.

-

Extraction: Dilute the residue with water and extract with an organic solvent such as diethyl ether or ethyl acetate (3x volumes). Combine the organic extracts.

-

Purification: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃, followed by brine (saturated NaCl solution).[10] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford the final product as a crystalline solid.[13] An 83% yield with 99.9% purity has been reported for a similar procedure.[10]

Key Applications in Research and Drug Development

The primary utility of this compound stems from its role as a bifunctional linker, particularly in the context of click chemistry.

Click Chemistry and Bioconjugation

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible.[4] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier click reaction, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[3][14]

The terminal alkyne on this compound is an ideal handle for this transformation. Researchers can first elaborate the aldehyde portion of the molecule, for example, by coupling it to a drug molecule or a ligand for a protein of interest. The resulting conjugate, now bearing a terminal alkyne, can be "clicked" onto a second molecule functionalized with an azide. This second molecule could be:

-

A fluorescent dye for imaging applications.

-

A biotin tag for affinity purification or pull-down assays.

-

A polyethylene glycol (PEG) chain to improve solubility and pharmacokinetic properties.

-

An E3 ligase binder in the synthesis of PROTACs.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an azide-containing substrate with this compound.

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Methodology:

-

Stock Solutions: Prepare stock solutions of the alkyne (this compound) and the azide-containing substrate in a suitable solvent (e.g., DMSO). Prepare aqueous stock solutions of copper(II) sulfate (CuSO₄), a stabilizing ligand (e.g., water-soluble THPTA), and sodium ascorbate.[14]

-

Reaction Assembly: In a microcentrifuge tube, combine the alkyne, the azide substrate, the CuSO₄ solution, and the THPTA ligand solution in an appropriate aqueous buffer.[14]

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ.[14]

-

Incubation: Vortex the mixture briefly. Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 2 hours.

-

Analysis: The formation of the triazole product can be monitored by LC-MS or HPLC. The product can then be purified using standard chromatographic techniques.

Safety and Handling

While comprehensive toxicological data is not available, standard laboratory precautions should be observed when handling this compound.[15][16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents. Some suppliers recommend storage at -20°C for long-term stability.[5]

-

Hazard Statements (Potential): Based on similar structures, may cause skin irritation, serious eye irritation, and respiratory irritation.[17]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is intrinsically linked to the rise of click chemistry in biomedical research. Its bifunctional nature provides a robust platform for the modular synthesis of complex chemical probes, targeted therapeutics, and advanced materials. The straightforward synthesis from readily available isovanillin, combined with the high efficiency of its subsequent click reactions, ensures its continued and expanding role in the toolkits of synthetic and medicinal chemists.

References

- Kuujia. (n.d.). Cas no 145654-01-9 (4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Click chemistry. Retrieved from [Link]

-

MOLBASE. (n.d.). 4-methoxy-3-prop-2-ynoxybenzaldehyde 145654-01-9. Retrieved from [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde. Retrieved from [Link]

-

Li, H., & Chen, J. (2008). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. Retrieved from [Link]

-

Zhang, Y., et al. (2011). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3285. Retrieved from [Link]

- Abdullah, N. A., et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Asian Journal of Chemistry, 26(18), 6127-6130.

- Gupta, S., & Dhingra, V. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1), 13-16.

-

Mini, V. S., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. ACS Omega, 6(4), 3073-3079. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Bénéteau, V., et al. (2018). Synthesis of Propargylamines under Solvent-Free CuI-Zeolite Catalysis.

Sources

- 1. 4-(Prop-2-yn-1-yloxy)benzaldehyde | 5651-86-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde = 95 1940176-38-4 [sigmaaldrich.com]

- 6. 145654-01-9(4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde) | Kuujia.com [kuujia.com]

- 7. scbt.com [scbt.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. rfppl.co.in [rfppl.co.in]

- 10. prepchem.com [prepchem.com]

- 11. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(Prop-2-yn-1-yloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. matrixscientific.com [matrixscientific.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Chemical Innovation

This compound, also known as O-propargyl vanillin, is a synthetic derivative of vanillin, a well-known flavoring agent and a key intermediate in various chemical industries.[1][2][3] The introduction of a propargyl group to the vanillin core imparts unique chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.[4][5] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [6][7] |

| Molecular Weight | 190.2 g/mol | [6] |

| CAS Number | 145654-01-9 | [6] |

| Appearance | Yellow solid | [1] |

| Melting Point | 458 K (185 °C) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with propargyl bromide.[1][8] This Williamson ether synthesis is a robust and efficient method for introducing the propargyl functional group.

Experimental Protocol

The following protocol is adapted from established literature procedures.[1][8]

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde (vanillin)

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Chloroform (CHCl₃)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde (2.48 mmol) in 15 ml of dry DMF, add anhydrous potassium carbonate (3.0 mmol).

-

Stir the mixture at room temperature.

-

Add propargyl bromide (2.48 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 ml of water.

-

Extract the aqueous layer with chloroform (3 x 50 ml).

-

Combine the organic phases and wash with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (4:1 v/v) eluent system to yield this compound as a yellow solid.[1]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Research and Drug Development

The unique chemical architecture of this compound, featuring an aldehyde, a methoxy group, and a terminal alkyne, makes it a highly versatile molecule for further chemical modifications and applications.[4][5]

-

Building Block in Organic Synthesis: The aldehyde group can undergo various transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions.[5] The terminal alkyne is particularly valuable for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole rings.[1] This allows for the straightforward linkage of the vanillin scaffold to other molecules, facilitating the synthesis of complex molecular architectures.[5]

-

Medicinal Chemistry and Drug Discovery: The propargyl group serves as a handle for creating diverse libraries of compounds for biological screening.[5] Vanillin derivatives have been investigated for a range of biological activities, and the introduction of the propargyl group opens avenues for developing novel therapeutic agents.[1] For instance, the triazole-containing compounds synthesized from this molecule have been explored as potential chemotherapeutic agents.[1] The combination of the benzaldehyde core with the reactive alkyne allows for the design of hybrid molecules that can interact with multiple biological targets.[5]

Functional Group Reactivity and Applications

Caption: Reactivity of functional groups and their applications.

Conclusion

This compound is a synthetically accessible and highly versatile compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation from vanillin, combined with the diverse reactivity of its functional groups, establishes it as a valuable scaffold for the development of novel molecules with a wide range of applications, from new drug candidates to advanced materials.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Buy 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde [smolecule.com]

- 5. 4-(Prop-2-yn-1-yloxy)benzaldehyde | 5651-86-5 | Benchchem [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C11H10O3 | CID 2763327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde: A Versatile Synthon for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a key building block in medicinal chemistry and drug development. We will delve into its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the Williamson etherification of vanillin is presented, with a focus on the rationale behind each experimental step. The guide culminates in a discussion of its significant applications, particularly as a precursor in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for the generation of diverse compound libraries with potential therapeutic activities.

Introduction: The Strategic Importance of a Functionalized Vanillin Scaffold

Vanillin, a naturally occurring phenolic aldehyde, has long been recognized as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The strategic introduction of a propargyl group onto the vanillin core to yield this compound unlocks a powerful synthetic handle for further molecular elaboration. The terminal alkyne functionality serves as a versatile anchor for the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4] This allows for the rapid and modular assembly of complex molecular architectures, a cornerstone of modern high-throughput screening and lead optimization in drug discovery.[5][6] This guide will provide researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this valuable synthetic intermediate.

Molecular Structure and Nomenclature

The fundamental identity of a chemical compound lies in its structure and unambiguous naming. This section provides a detailed breakdown of the structure and IUPAC name for the topic molecule.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3][7] This name systematically describes the arrangement of all functional groups on the benzene ring.

Chemical Structure

The chemical structure of this compound is presented below. It consists of a central benzene ring substituted with a methoxy group, a propargyloxy group, and a formyl (aldehyde) group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Note that while some data is from experimental sources, others are predicted based on the structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [3] |

| Molecular Weight | 190.19 g/mol | [3] |

| CAS Number | 145654-01-9 | [3] |

| Appearance | Predicted: Off-white to pale yellow solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate) | - |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for preparing this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with propargyl bromide.

Reaction Principle

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide. In this specific synthesis, the phenolic proton of vanillin is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired ether linkage.

Caption: Workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses.[8][9]

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Propargyl bromide (80% solution in toluene is commercially available and recommended for stability)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add vanillin (1.0 eq).

-

Expertise & Experience: An inert atmosphere is crucial to prevent side reactions, especially if using a strong and moisture-sensitive base like sodium hydride.

-

-

Solvent and Base Addition: Add anhydrous DMF or acetone to the flask to dissolve the vanillin. Then, add anhydrous potassium carbonate (1.5-2.0 eq) or carefully add sodium hydride (1.1-1.2 eq) in portions.

-

Causality: Potassium carbonate is a milder and safer base, suitable for larger-scale reactions. Sodium hydride is a stronger base that ensures complete deprotonation but requires more careful handling due to its reactivity with water and protic solvents. DMF is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

-

-

Alkylation: To the stirred suspension, add propargyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Trustworthiness: Dropwise addition helps to control any potential exotherm and minimizes side reactions.

-

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the vanillin spot and the appearance of a new, less polar product spot.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF was used, pour the reaction mixture into a larger volume of water and extract with ethyl acetate. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate.

-

Aqueous Washes: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Self-Validating System: The water wash removes the bulk of the DMF. The sodium bicarbonate wash removes any unreacted acidic starting material (vanillin). The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Characterization (Predictive Analysis)

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Aromatic Protons: Three protons on the benzene ring, appearing as multiplets or doublets between δ 6.9 and 7.5 ppm.

-

Propargyl Methylene Protons (-O-CH₂-C≡): A doublet around δ 4.7-4.9 ppm.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.9 ppm.

-

Terminal Alkyne Proton (-C≡C-H): A triplet or singlet around δ 2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aldehyde Carbonyl Carbon (-CHO): A signal around δ 190-192 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-155 ppm.

-

Alkyne Carbons (-C≡C-): Two signals around δ 75-80 ppm.

-

Propargyl Methylene Carbon (-O-CH₂-): A signal around δ 56-60 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.

FTIR Spectroscopy (Predicted)

-

C≡C-H Stretch (Terminal Alkyne): A sharp, weak to medium intensity band around 3300 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak, sharp band around 2100-2150 cm⁻¹.

-

C-O Stretch (Ether): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

C=C Stretch (Aromatic): Medium intensity bands around 1600 and 1500 cm⁻¹.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The presence of the terminal alkyne is the key to its synthetic potential.

A Gateway to "Click" Chemistry

The propargyl group is a linchpin in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click" chemistry.[5] This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne functionality of our title compound with an azide-containing molecule.[4][6]

Caption: Use of the title compound in CuAAC "click" chemistry.

This methodology enables the rapid generation of large libraries of novel compounds by varying the azide-containing reaction partner. These libraries can then be screened for a wide range of biological activities.

Precursor to Potential Therapeutics

Derivatives of vanillin have shown promise in several therapeutic areas:

-

Anticancer Agents: Numerous vanillin derivatives have been synthesized and evaluated for their anticancer properties, demonstrating activities such as apoptosis induction and inhibition of cell proliferation in various cancer cell lines.[1][11][12]

-

Neuroprotective Agents: The antioxidant and anti-inflammatory properties of vanillin and its analogs suggest their potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

-

Anti-inflammatory and Anti-diabetic Agents: The vanillin scaffold has been utilized to develop compounds with significant anti-inflammatory and anti-diabetic activities.

By employing this compound in "click" chemistry-based synthesis, researchers can systematically explore the structure-activity relationships of novel vanillin derivatives to optimize their therapeutic potential.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to provide clear guidance on the safe handling of all chemical compounds. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer appropriate safety measures based on its structure and the known hazards of its precursor, vanillin, and the propargyl bromide reagent.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis from the readily available and biocompatible vanillin, combined with the synthetic versatility imparted by the terminal alkyne, makes it an invaluable precursor for the development of novel therapeutics. This guide has provided the essential structural, synthetic, and applicative knowledge for researchers to confidently and effectively incorporate this powerful building block into their drug development workflows. The continued exploration of derivatives synthesized from this scaffold holds significant promise for addressing a multitude of unmet medical needs.

References

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.

- Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Gazzar, A. B. A. (2022). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.

- Szychowska, K., et al. (2025). Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. PMC - NIH.

- Fache, M., Boutevin, B., & Caillol, S. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry.

- Tai, A., et al. (2022). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.

- Sekar, P., et al. (2023). Synthesized the potent anticancer molecules of vanillin derivative against MCF-7.

- PubChem. (n.d.). This compound. PubChem.

- Shahriar, S. M. S., et al. (2014). In vivo anticancer activity of vanillin, benzophenone and acetophenone thiosemicarbazones on Swiss albino mice.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Hussain, A., et al. (2020). Synthesis of p-vanillin based terminal alkynes 2 and 4.

- Lee, H.-J., et al. (2023). Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. PubMed Central.

- Hua, H.-C., et al. (2014). Deep eutectic solvent based on choline chloride and malonic acid as an efficient and reusable catalytic system for one-pot synthesis of functionalized pyrroles. The Royal Society of Chemistry.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- BenchChem. (2025). The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement. BenchChem.

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology.

- Sgrò, F., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. PubMed.

- Zhou, X., et al. (2013). Neuroprotective Effects of Protocatechuic Aldehyde against Neurotoxin-Induced Cellular and Animal Models of Parkinson's Disease. PMC - NIH.

- ResearchGate. (2025). A Click Chemistry Approach for the Synthesis of Triazole Linked Vanillin Scaffolds as Potent Pharmacophores: Anti-Diabetic, Anti-Inflammatory, Antioxidant, Molecular Docking and ADMET Investigations.

- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

- Zhou, X., et al. (2013). Neuroprotective effects of protocatechuic aldehyde against neurotoxin-induced cellular and animal models of Parkinson's disease. PubMed.

- Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023).

- Lee, H.-J., et al. (2023). Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. PubMed.

- PubChem. (n.d.). This compound. PubChem.

- Li, Y., & Chen, J. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. PMC - NIH.

- BenchChem. (2025). Synthesis of 4-(Hexyloxy)

- Khan, A., et al. (2017).

- BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 3-(Hexyloxy)propylamine. BenchChem.

- ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],...

- Bonelli, S., et al. (2012).

- Taber, D. F. (2021). Vanillin Synthesis from 4-Hydroxybenzaldehyde.

- Jonali, D., et al. (2003). 4-Methoxy-3-(methoxymethyl)benzaldehyde. PMC - NIH.

- Douglass F. Taber, K. N. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde Article - "In the Laboratory" Journal of Chemical Education Douglass F. University of Delaware.

- ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and...

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 5. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

- 6. This compound | C11H10O3 | CID 2763327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 13C NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde synonyms and alternative names

An In-depth Technical Guide to the Nomenclature and Synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The guide will address the critical aspect of its nomenclature, clarifying the distinction between its isomers, and detail its various synonyms and identifiers. Furthermore, a validated experimental protocol for its synthesis via Williamson ether synthesis is presented, along with an exploration of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of a Propargylated Vanillin Derivative

This compound belongs to a class of organic compounds that are derivatives of vanillin and isovanillin, natural products renowned for their flavor and fragrance properties. The introduction of a propargyl group (a 2-propynyl group) imparts a reactive alkyne functionality. This terminal alkyne is a key feature for its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward and efficient conjugation to a wide array of molecules. This has led to its application in the synthesis of complex molecular architectures, including enzyme inhibitors and imaging probes.

A crucial point of clarification in the study of this compound is the isomerism based on the positions of the methoxy and propynyloxy groups on the benzaldehyde ring. The user's query specifies This compound . This isomer is structurally derived from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2][3][4][5] Its counterpart, 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde , is derived from vanillin. While both are valuable synthetic intermediates, they possess distinct chemical and physical properties, and it is imperative for researchers to use the correct nomenclature and corresponding identifiers to ensure the accuracy and reproducibility of their work.

Nomenclature, Synonyms, and Identifiers

The systematic and unambiguous naming of chemical compounds is fundamental to scientific communication. This section provides a detailed breakdown of the various names and identifiers for this compound.

Systematic and Common Names

The systematic name, derived according to IUPAC nomenclature rules, is 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde .[6] However, a variety of synonyms and alternative names are frequently encountered in scientific literature and commercial catalogs.

A common trivial name for this compound is O-propargyl isovanillin , which clearly indicates its synthetic origin from isovanillin and the addition of a propargyl group to the oxygen atom.

Isomeric Distinction

It is critical to distinguish the target compound from its isomer, 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde:

-

This compound (from Isovanillin): The methoxy group is at position 4, and the propynyloxy group is at position 3.

-

3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde (from Vanillin): The methoxy group is at position 3, and the propynyloxy group is at position 4.

The search results indicate that the vanillin-derived isomer (CAS 5651-83-2) is more commonly listed.[7][8][9][10][11] Researchers must therefore exercise diligence in verifying the CAS number and structure of the material they are using.

Data Summary Table

The following table summarizes the key identifiers for this compound and its common isomer for comparative clarity.

| Identifier | This compound | 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde |

| CAS Number | 145654-01-9[6][12] | 5651-83-2[7][8][9] |

| Molecular Formula | C₁₁H₁₀O₃[12][13] | C₁₁H₁₀O₃[7][10] |

| Molecular Weight | 190.19 g/mol [7][12] | 190.19 g/mol [7] |

| IUPAC Name | 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde[6] | 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde[7] |

| Common Synonyms | O-propargyl isovanillin | O-propargyl vanillin |

| This compound[12] | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde[7][8] | |

| 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde[14] | ||

| 3-Methoxy-4-(2-propynyloxy)benzaldehyde[7] | ||

| InChI Key | (Not explicitly found for this isomer) | PKPPALIWMCCRFK-UHFFFAOYSA-N[7][11] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Underlying Principles

The hydroxyl group of isovanillin is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide is a potent nucleophile. Propargyl bromide serves as the electrophile. The nucleophilic phenoxide attacks the electron-deficient carbon atom of the propargyl bromide, displacing the bromide ion in an Sₙ2 reaction to form the desired ether. Acetone is a common solvent for this reaction as it is polar aprotic and readily dissolves the reactants.

Step-by-Step Methodology

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add isovanillin (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of isovanillin).

-

Addition of Alkyl Halide: While stirring the suspension, add propargyl bromide (1.2 eq.) dropwise at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 60-70 °C). Maintain the reflux with vigorous stirring for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound as a solid.

Visualization of Key Structures and Processes

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Williamson ether synthesis pathway.

Conclusion

This compound is a compound of significant interest in contemporary organic synthesis. A precise understanding of its nomenclature and the ability to distinguish it from its common isomer are paramount for any researcher in the field. The synthetic protocol detailed herein provides a reliable method for its preparation, enabling further exploration of its utility in various applications, from medicinal chemistry to materials science.

References

-

PubChem. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. Available from: [Link]

-

AIP Publishing. Crystal structure of 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde Using Laboratory X-ray Powder Diffraction Data and Hirshfeld Surface Analysis. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. Available from: [Link]

-

Wikipedia. Isovanillin. Available from: [Link]

-

PubChem. 4-Ethoxy-3-methoxybenzaldehyde. Available from: [Link]

-

PubChem. Benzaldehyde, 3-benzyloxy-2-fluoro-4-methoxy-. Available from: [Link]

-

Synthonix. (4S)-1-Boc-4-bromo-D-proline Methyl Ester. Available from: [Link]

-

PubChem. Isovanillin. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Isovanillin - Wikipedia [en.wikipedia.org]

- 3. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alignchemical.com [alignchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. 145654-01-9|4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE CAS#: 5651-83-2 [m.chemicalbook.com]

- 9. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE | 5651-83-2 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | 5651-83-2 [sigmaaldrich.cn]

- 12. scbt.com [scbt.com]

- 13. This compound | C11H10O3 | CID 2763327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Spectral Analysis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

This guide provides a comprehensive analysis of the spectral data for 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a key intermediate in synthetic organic chemistry. The structural elucidation of this compound is paramount for researchers and drug development professionals. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

The molecular formula for this compound is C₁₁H₁₀O₃, with a molecular weight of 190.19 g/mol .[1] The unique combination of an aldehyde, a methoxy group, and a propargyl ether on a benzene ring gives rise to a distinct spectral fingerprint, which will be explored in detail.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The following diagram illustrates the structure and numbering of this compound.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical environment of each proton dictates its chemical shift (δ), and interactions with neighboring protons cause signal splitting.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.45 | Multiplet | 2H | Aromatic protons (H-2, H-6) |

| ~7.00 | Doublet | 1H | Aromatic proton (H-5) |

| ~4.80 | Doublet | 2H | Methylene protons (-O-CH₂-C≡) |

| ~3.90 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~2.50 | Triplet | 1H | Acetylenic proton (-C≡C-H) |

Interpretation:

-

Aldehyde Proton (~9.85 ppm): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, resulting in a characteristic downfield singlet.[2][3][4]

-

Aromatic Protons (~7.00-7.45 ppm): The protons on the benzene ring appear in the aromatic region. The exact splitting pattern will depend on the coupling constants between them. H-2 and H-6 are expected to be in a similar chemical environment, while H-5 will be distinct.

-

Methylene Protons (~4.80 ppm): These protons are adjacent to an oxygen atom and a triple bond, causing a downfield shift. They will appear as a doublet due to coupling with the terminal alkyne proton.

-

Methoxy Protons (~3.90 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet.

-

Acetylenic Proton (~2.50 ppm): The terminal alkyne proton is coupled to the methylene protons, resulting in a triplet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | Aldehyde carbonyl carbon (C=O) |

| ~160.0 | Aromatic carbon (C-4, attached to -OCH₃) |

| ~150.0 | Aromatic carbon (C-3, attached to -O-CH₂-) |

| ~130.0 | Aromatic carbon (C-1) |

| ~125.0 | Aromatic carbon (C-6) |

| ~112.0 | Aromatic carbon (C-5) |

| ~110.0 | Aromatic carbon (C-2) |

| ~78.0 | Acetylenic carbon (-C≡CH) |

| ~76.0 | Acetylenic carbon (-C≡CH) |

| ~56.0 | Methylene carbon (-O-CH₂-) |

| ~55.5 | Methoxy carbon (-OCH₃) |

Interpretation:

-

Carbonyl Carbon (~191.0 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.[4]

-

Aromatic Carbons (~110.0-160.0 ppm): The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbons attached to oxygen (C-3 and C-4) will be the most downfield in this region.

-

Acetylenic Carbons (~76.0-78.0 ppm): The two sp-hybridized carbons of the alkyne group appear in this characteristic range.

-

Methylene and Methoxy Carbons (~55.5-56.0 ppm): These sp³-hybridized carbons attached to oxygen appear in a similar upfield region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, sharp | ≡C-H stretch | Terminal Alkyne |

| ~2950-2850 | Medium | C-H stretch | Alkyl (methoxy, methylene) |

| ~2820, ~2720 | Medium | C-H stretch | Aldehyde |

| ~2120 | Weak to medium | C≡C stretch | Alkyne |

| ~1690 | Strong | C=O stretch | Aromatic Aldehyde |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic Ring |

| ~1260 | Strong | C-O stretch | Aryl Ether |

Interpretation:

-

Terminal Alkyne (≡C-H stretch at ~3300 cm⁻¹ and C≡C stretch at ~2120 cm⁻¹): These two peaks are highly characteristic of a terminal alkyne.[5][6][7]

-

Aldehyde (C-H stretches at ~2820 and ~2720 cm⁻¹, C=O stretch at ~1690 cm⁻¹): The pair of C-H stretching bands and the strong carbonyl absorption are definitive for an aldehyde.[3][4]

-

Aromatic Ring (C=C stretches at ~1600 and ~1500 cm⁻¹): These absorptions are typical for the stretching vibrations of the carbon-carbon bonds within the benzene ring.

-

Ether (C-O stretch at ~1260 cm⁻¹): The strong absorption in this region is indicative of the aryl ether linkage.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Instrument Setup: Place the sample in the IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 190 | Molecular ion [M]⁺ |

| 189 | [M-H]⁺ |

| 161 | [M-CHO]⁺ |

| 151 | [M-C₃H₃]⁺ |

| 121 | [M-C₃H₃O - CH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

The molecular ion peak at m/z 190 confirms the molecular weight of the compound. The fragmentation pattern is influenced by the stability of the resulting ions.

-

[M-H]⁺ (m/z 189): Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.[8][9]

-

[M-CHO]⁺ (m/z 161): Loss of the formyl radical is another characteristic fragmentation of benzaldehydes.

-

[M-C₃H₃]⁺ (m/z 151): Cleavage of the propargyl group.

-

Further Fragmentation: Subsequent losses of other small molecules or radicals will lead to the other observed fragments.

Caption: Proposed mass spectrometry fragmentation of the title compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectra provides a self-validating system for the structural confirmation of this compound. Each technique offers complementary information, and together they provide an unambiguous identification of the compound's structure. This guide serves as a valuable resource for researchers working with this and structurally related molecules, enabling accurate characterization and facilitating further research and development.

References

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Spectroscopy. (n.d.). IR: alkynes. Retrieved from [Link]

-

Spectroscopy. (n.d.). Example 8. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]

-

MDPI. (2020, March 18). Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 10. benchchem.com [benchchem.com]

Role of the propargyl group in 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

An In-depth Technical Guide to the Role of the Propargyl Group in 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound, often referred to as O-propargyl vanillin, is a versatile synthetic intermediate whose chemical utility is predominantly defined by the presence of the propargyl group. This terminal alkyne moiety serves as a highly reactive and adaptable functional handle, enabling a diverse array of chemical transformations. This technical guide provides a comprehensive exploration of the pivotal role of the propargyl group in this molecule. We will delve into its fundamental reactivity, with a particular focus on its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," various cyclization strategies for the synthesis of heterocyclic scaffolds, and its utility as a protecting group. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to leverage the full synthetic potential of this valuable building block.

Introduction: The Molecular Architecture and Strategic Importance

This compound is a derivative of vanillin, a naturally occurring and widely available starting material. The introduction of the propargyl group (a 2-propynyl functional group with the structure HC≡C−CH₂−) via etherification of the phenolic hydroxyl group of vanillin transforms a simple aromatic aldehyde into a multifunctional chemical scaffold.[1] The molecule retains the reactive aldehyde functionality while gaining the unique chemical properties imparted by the terminal alkyne of the propargyl group. This dual functionality allows for orthogonal chemical modifications, making it a highly valuable intermediate in organic synthesis, medicinal chemistry, and materials science.

The core of this molecule's versatility lies in the propargyl group. Its terminal alkyne is not merely a passive structural element but an active participant in a wide range of high-yield, specific chemical reactions. Understanding the principles governing the reactivity of this group is paramount to exploiting the full potential of this compound.

Figure 1: General synthesis scheme for this compound.

The Propargyl Group: A Hub of Reactivity

The synthetic utility of the propargyl group stems from the unique electronic and structural features of its terminal alkyne. This functionality allows the propargyl unit to serve as a versatile handle for a multitude of chemical transformations.[2]

Key Chemical Features:

-

Terminal Alkyne: The C≡C triple bond is electron-rich, making it susceptible to electrophilic additions.

-

Acidic Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon is significantly more acidic than protons on sp² or sp³ hybridized carbons, allowing for easy deprotonation to form a potent nucleophile (an acetylide).

-

Linear Geometry: The sp-hybridized carbons enforce a linear geometry, which can have significant steric implications in complex molecular architectures.

-

Propargylic Position: The methylene (-CH₂-) group adjacent to the alkyne is known as the propargylic position. It is activated towards certain reactions, such as substitution and rearrangement.[2]

These features enable the propargyl group to participate in a wide array of reactions, most notably click chemistry and cyclization reactions.

The Cornerstone Application: Click Chemistry

The most prominent role of the propargyl group in this compound is its function as a key reactant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the joining of a terminal alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[3][4]

The CuAAC reaction is renowned for its:

-

High Efficiency: It typically proceeds with very high yields.[4]

-

Mild Reaction Conditions: The reaction is often carried out in benign solvents, including water, at room temperature.[4]

-

Broad Functional Group Tolerance: It is compatible with a wide range of other functional groups, a critical feature for complex molecule synthesis.[4]

-

High Regioselectivity: The copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[3]

This reaction provides a robust and reliable method for covalently linking this compound to other molecules containing an azide group, making it an invaluable tool in drug discovery for bioconjugation and in materials science for surface functionalization and polymer synthesis.

Figure 2: Workflow for the CuAAC (Click Chemistry) reaction.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction.

Materials:

-

This compound

-

An azide-containing compound (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a 1:1 mixture of t-butanol and water)

-

Stir plate and magnetic stir bar

-

Reaction vessel

Procedure:

-

In a reaction vessel, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the azide compound in the t-butanol/water solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

-

To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Gateway to Heterocycles: Cyclization Reactions

The propargyl ether moiety is a versatile precursor for the synthesis of various heterocyclic compounds, particularly oxygen-containing rings like chromenes. These reactions often proceed through intramolecular cyclization, where another part of the molecule attacks the alkyne.

Electrophilic Cyclization

A common strategy involves the electrophilic cyclization of aryl propargyl ethers.[5] In this reaction, an electrophile (such as iodine, I₂, or ICl) activates the alkyne triple bond, making it susceptible to intramolecular attack by the electron-rich aromatic ring. This process typically leads to the formation of functionalized 2H-chromenes. The regiochemistry of the cyclization can be influenced by the substituents on the aromatic ring.[5]

Figure 3: Logical flow of an electrophilic cyclization reaction.

Transition Metal-Catalyzed Cyclizations

Catalysts based on gold, palladium, or other transition metals can also promote the cyclization of aryl propargyl ethers.[6][7] For instance, gold(I) catalysts can facilitate a tandem propargyl Claisen rearrangement followed by a Nazarov cyclization to produce complex fused-ring systems.[7] These reactions often proceed under mild conditions and can offer high levels of regio- and stereoselectivity.

Experimental Protocol: Iodine-Mediated Electrophilic Cyclization

This protocol provides a representative method for the synthesis of a 3-iodo-2H-chromene derivative.

Materials:

-

This compound

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Stir plate and magnetic stir bar

-

Reaction vessel

Procedure: [5]

-

Dissolve 1.0 equivalent of this compound in THF in a reaction vessel.

-

Add 2.0 equivalents of sodium bicarbonate to the solution.

-

In a separate container, dissolve 1.5 equivalents of iodine in THF.

-

Add the iodine solution dropwise to the stirring reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 2-6 hours.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by silica gel column chromatography to obtain the desired 3-iodo-2H-chromene derivative.

The Propargyl Group as a Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction. This is the role of a protecting group.[8] The propargyl group can be used to protect hydroxyl groups, such as the phenolic hydroxyl of vanillin.[9][10]

The propargyl ether is stable to a variety of reaction conditions but can be cleaved when necessary. The removal (deprotection) conditions are typically orthogonal to those used for other common protecting groups, which is a significant advantage in complex syntheses.[8] For instance, cleavage can often be achieved using transition metal catalysts under specific conditions.

Summary of Key Reactions and Applications

The versatility of the propargyl group in this compound makes it a valuable tool across various scientific disciplines.

| Reaction Type | Key Reagents | Product Type | Primary Application Area |

| CuAAC (Click Chemistry) | Azide, Cu(I) Catalyst | 1,2,3-Triazole | Medicinal Chemistry, Bioconjugation, Materials Science[3] |

| Electrophilic Cyclization | I₂, ICl, PhSeBr | Halogenated Chromenes | Organic Synthesis, Heterocycle Synthesis[5] |

| Metal-Catalyzed Cyclization | Au(I), Pd(II) Catalysts | Fused Heterocycles | Organic Synthesis[7] |

| Protection/Deprotection | Base (for protection) | Propargyl Ether | Multi-step Organic Synthesis[8] |

Conclusion

The propargyl group in this compound is far more than a simple linker; it is a strategic enabler of chemical diversity and complexity. Its ability to readily participate in highly efficient and specific reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, has cemented its role as a critical functional handle in modern chemistry. Furthermore, its utility in constructing complex heterocyclic frameworks through various cyclization reactions and its function as a stable yet removable protecting group underscore its versatility. For researchers in drug discovery, materials science, and synthetic chemistry, a thorough understanding of the principles and protocols outlined in this guide is key to unlocking the full synthetic potential of this powerful and adaptable molecule.

References

- The Pivotal Role of the Propargyl Group in Advancing Click Chemistry: An In-depth Technical Guide. (n.d.). Benchchem.

- Core Principles of Propargyl Group Reactivity in Click Chemistry. (n.d.). Benchchem.

- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (n.d.). Request PDF.

- Propargyl PEG, Click Chemistry Tool. (n.d.). BroadPharm.

- Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. (n.d.).

- Shifting the Reactivity of Bis-propargyl Ethers from Garratt–Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Pentannulation Reaction by Tandem Gold(I)-Catalyzed Propargyl Claisen Rearrangement/Nazarov Cyclization of Enynyl Vinyl Ethers. (2018). Organic Letters - ACS Publications.

- Cyclization reactions of propargyl alcohols with enaminones. (n.d.). ResearchGate.

- Synthesis of Organochalcogen Propargyl Aryl Ethers and Their Application in the Electrophilic Cyclization Reaction: An Efficient Preparation of 3-Halo-4-Chalcogen-2H-Benzopyrans. (2009). The Journal of Organic Chemistry - ACS Publications.

- Scope and advances in the catalytic propargylic substitution reaction. (2018). RSC Publishing.

- Propargyl group. (n.d.). Wikipedia.

- Protecting group. (n.d.). chemeurope.com.

- Protective Groups. (n.d.). Organic Chemistry Portal.

- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.

Sources

- 1. Propargyl group - Wikipedia [en.wikipedia.org]

- 2. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protective Groups [organic-chemistry.org]

- 9. Protecting_group [chemeurope.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde. This molecule, a derivative of vanillin, is of significant interest in synthetic chemistry due to its trifunctional nature, incorporating an aldehyde, a methoxy group, and a terminal alkyne. The interplay of these functionalities dictates the reactivity of the aldehyde group, making it a versatile synthon for the construction of complex molecular architectures. This document will delve into the electronic and steric influences on the aldehyde's reactivity and provide detailed protocols for its key transformations, including nucleophilic additions, condensations, and redox reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound.

Introduction: A Molecule of Unique Synthetic Potential

This compound, often referred to as propargylated vanillin, is a bespoke chemical entity that marries the well-understood chemistry of aromatic aldehydes with the versatile reactivity of a terminal alkyne.[1][2][3] The core of its synthetic utility lies in the aldehyde functional group, a site primed for a multitude of chemical transformations. The reactivity of this aldehyde is subtly modulated by the electronic effects of the substituents on the benzene ring: an electron-donating methoxy group at the para-position and a propargyloxy group at the meta-position.

The aldehyde carbon, being sp² hybridized, possesses a trigonal planar geometry.[4] The carbon-oxygen double bond is inherently polar due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[4][5] The methoxy group, through its +M (mesomeric) effect, donates electron density to the aromatic ring, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[6][7] Conversely, the electronegativity of the oxygen in the propargyloxy group exerts a -I (inductive) effect, which can partially counteract the electron-donating effects. This electronic balance makes the aldehyde group in this compound sufficiently reactive for a broad spectrum of synthetic applications.

Furthermore, the presence of the terminal alkyne opens avenues for sequential or one-pot reactions, such as "click chemistry," allowing for the introduction of diverse molecular fragments.[8][9] This guide will explore the key reactions of the aldehyde group, providing both mechanistic insights and practical experimental protocols.

Diagram: Molecular Structure and Functional Groups

Sources

- 1. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C11H10O3 | CID 2763327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. STATEMENT -1: Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde STATEMENT -2: Presence of electron withdrawing group increases rate of Reactionn in carbonyl compound for Nuclephillic reaction. [allen.in]

- 8. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]